(E)-Methyl 4-(3-oxoprop-1-enyl)benzoate
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Overview
Description
(E)-Methyl 4-(3-oxoprop-1-enyl)benzoate is an organic compound with a unique structure that includes a benzoate ester and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with an appropriate enone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde group of methyl 4-formylbenzoate reacts with the enone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(3-oxoprop-1-enyl)benzoate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
(E)-Methyl 4-(3-oxoprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The enone group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: A precursor in the synthesis of (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate.
Methyl 4-(3-oxopropyl)benzoate: A similar compound with a saturated carbon chain instead of an enone group.
Ethyl 4-(3-oxoprop-1-enyl)benzoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its combination of a benzoate ester and an enone functional group, which imparts distinct reactivity and potential applications. The presence of the enone group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-[(E)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3/b3-2+ |
InChI Key |
DGFSQBWTYWEVET-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
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